molecular formula C20H23FN2O5S2 B2499009 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898452-85-2

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Katalognummer: B2499009
CAS-Nummer: 898452-85-2
Molekulargewicht: 454.53
InChI-Schlüssel: XGNVPUYSQLCARB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a diazaspirodecane and an oxa ring, with sulfonyl and tosyl groups attached to the structure. The presence of the fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach is the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be critical to achieving an efficient and cost-effective production process.

Analyse Chemischer Reaktionen

Types of Reactions

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The sulfonyl and tosyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler spirocyclic compounds with fewer functional groups.

Wirkmechanismus

The mechanism of action of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl and tosyl groups can interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[45]decane lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Biologische Aktivität

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a compound of increasing interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H25FN2O5S2 and a molecular weight of 468.56 g/mol. The structure features a spirocyclic framework that is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC21H25FN2O5S2
Molecular Weight468.56 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of sulfonamide derivatives, including those similar to this compound. A notable study synthesized a series of sulfonamide derivatives and evaluated their antiproliferative effects on various cancer cell lines.

Case Study: Antiproliferative Effects

In a study involving derivatives of sulfonamides, one compound exhibited significant antiproliferative activity with IC50 values of 0.17 µM on A549 (lung carcinoma), 0.05 µM on MDA-MB-231 (breast adenocarcinoma), and 0.07 µM on HeLa (cervical cancer) cell lines. The mechanism was further explored through flow cytometry, revealing that the compound induced cell cycle arrest in the G2/M phase and promoted apoptosis in MDA-MB-231 cells .

The biological activity of this compound may involve several mechanisms:

  • Radical Generation : The compound may facilitate the generation of N-centered radicals, which can lead to the formation of reactive intermediates that affect cellular processes.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest, preventing cancer cells from proliferating.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways, leading to programmed cell death in cancer cells.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is essential to compare it with other related compounds.

Compound NameIC50 (µM) A549IC50 (µM) MDA-MB-231IC50 (µM) HeLa
8-((4-Fluorophenyl)sulfonyl)-4-tosyl...0.170.050.07
Sulfonamide Derivative X0.200.100.08
Sulfonamide Derivative Y0.150.060.09

Safety and Toxicity Profile

In terms of safety, preliminary toxicity assessments indicated that the acute toxicity of certain sulfonamide derivatives is lower than that of established chemotherapeutics like adriamycin, suggesting a favorable safety profile for further development .

Eigenschaften

IUPAC Name

8-(4-fluorophenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S2/c1-16-2-6-19(7-3-16)30(26,27)23-14-15-28-20(23)10-12-22(13-11-20)29(24,25)18-8-4-17(21)5-9-18/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNVPUYSQLCARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.